

Fulvestrant and its major metabolites in human plasma

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An In-depth Technical Guide to Fulvestrant and its Major Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, marketed under the brand name Faslodex among others, is a critical therapeutic agent for hormone receptor (HR)-positive metastatic breast cancer.[1] It is classified as a selective estrogen receptor degrader (SERD).[1][2] Its mechanism of action involves binding to the estrogen receptor (ER) with high affinity, which not only antagonizes the receptor but also induces a conformational change that leads to its accelerated degradation via the ubiquitin-proteasome pathway.[2] This dual action results in a significant reduction in ER levels within cancer cells, profoundly inhibiting estrogen-driven tumor growth.[2] Understanding the metabolic fate and quantification of fulvestrant and its metabolites in human plasma is paramount for optimizing its clinical application and for the development of new SERDs. This guide provides a comprehensive overview of fulvestrant's metabolism, quantitative plasma data, and the analytical methodologies employed for its measurement.

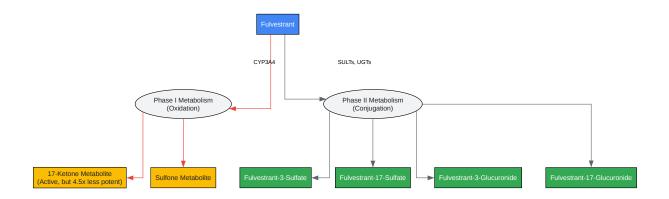
Metabolism of Fulvestrant

The metabolism of fulvestrant is extensive and follows pathways analogous to those of endogenous steroids.[1][3] It involves a combination of Phase I (oxidation) and Phase II (conjugation) biotransformations.[3][4] The primary routes of metabolism include oxidation,



aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at the 3 and 17 positions of the steroid nucleus, along with oxidation of the side chain sulfoxide.[3][4]

While in vitro studies with human liver microsomes show that Cytochrome P450 3A4 (CYP3A4) is the sole P450 isoenzyme involved in the oxidative metabolism of fulvestrant, non-P450 pathways, particularly sulfation and glucuronidation, appear to be more predominant in vivo.[3] [4] The major identified metabolites are either less active or exhibit activity similar to the parent compound.[3] Notably, the 17-keto metabolite demonstrates antiestrogenic activity, but it is approximately 4.5-fold less potent than fulvestrant.[4][5][6] The primary route of elimination for fulvestrant and its metabolites is hepatobiliary, with about 90% excreted in the feces and less than 1% in the urine.[3][4]



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Figure 1: Metabolic Pathways of Fulvestrant.

Quantitative Analysis in Human Plasma

Fulvestrant is highly bound (99%) to plasma proteins, primarily lipoproteins such as VLDL, LDL, and HDL.[1] Following intramuscular injection, it is slowly absorbed, reaching peak plasma concentrations after about 5-7 days, and has a long terminal half-life of approximately 40-50 days.[1][7] This pharmacokinetic profile allows for once-monthly dosing.



The plasma concentrations of the major oxidative metabolites, the 17-ketone and sulfone, are generally low in comparison to the parent drug.[5] In clinical studies, the majority of samples analyzed for these metabolites were found to be close to or below the lower limit of quantification (LOQ), which was noted as <1 ng/mL for both.[5]

Analyte	Parameter	Value	Notes / Comments
Fulvestrant	Plasma Protein Binding	99%	Binds mainly to VLDL, LDL, and HDL lipoproteins.[1][5][7]
Terminal Half-Life (t½)	~40-50 days	After intramuscular (IM) injection.[1][7]	
Time to Peak (Tmax)	~5-7 days	After IM injection.[1][7]	
Volume of Distribution (Vss)	3.0 - 5.3 L/kg	Suggests extensive extravascular distribution.[4]	
Clearance (CI)	9.3 - 14.3 mL/min/kg	Similar to hepatic plasma flow, suggesting liver clearance.[4]	-
17-Ketone Metabolite	Plasma Concentration	Low, near or below LOQ	LOQ reported as <1 ng/mL in clinical trials.
Activity	Antiestrogenic	Approximately 4.5-fold less potent than fulvestrant.[4][5][6]	
Sulfone Metabolite	Plasma Concentration	Low, near or below LOQ	LOQ reported as <1 ng/mL in clinical trials. [5]
Activity	No estrogenic activity	Considered a less active or inactive metabolite.[5]	



Experimental Protocols for Plasma Analysis

The gold standard for the quantification of fulvestrant and its metabolites in human plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial given the low concentrations of the metabolites.

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and phospholipids that can interfere with analysis. Supported-Liquid Extraction (SLE) is a validated and robust method used for extracting fulvestrant from plasma.[8]

- Protocol: Supported-Liquid Extraction (SLE)
 - Thaw frozen human plasma samples at ambient temperature.
 - Spike plasma samples (e.g., 100 μL) with an appropriate internal standard (IS), such as fulvestrant-d3, to correct for extraction variability.
 - Load the plasma-IS mixture onto an SLE cartridge.
 - Allow the sample to absorb onto the solid support for a defined period (e.g., 5-10 minutes).
 - Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

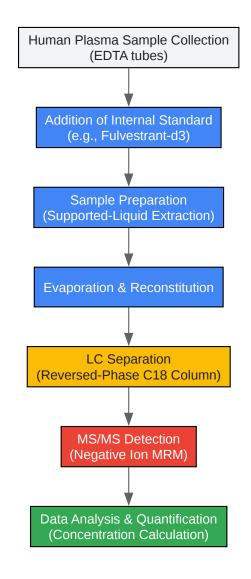
A validated LC-MS/MS method provides sensitive and accurate quantification.

Chromatographic Conditions:



- Column: A reversed-phase C18 column, such as an Agilent SB-C18 (2.1 x 50 mm, 3.5 μm), is commonly used for separation.[8][9]
- Mobile Phase: Isocratic elution is often employed using a mixture of acetonitrile and water (e.g., 75:25, v/v) containing an additive like 1 mM ammonium acetate to improve ionization.[10]
- Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[9][10]
- Internal Standard (IS): A deuterated form of the analyte, such as fulvestrant-d3, is ideal.[8]
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for fulvestrant.
 - Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions.
 - Ion Transitions:
 - Fulvestrant: m/z 605.5 → 427.5[8][10]
 - Fulvestrant-d3 (IS): m/z 608.5 → 430.5[8][10]
- Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing selectivity, linearity, accuracy, precision, recovery, and matrix effects.[8][9] A typical linear range for quantification is 0.05-100.0 ng/mL, with a lower limit of quantitation (LLOQ) of 0.05 ng/mL.[8][9]





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